(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDGFKAQRFLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326859 | |
| Record name | (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
904446-60-2 | |
| Record name | (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinyl Intermediate: The piperazinyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Morpholinopyridazinyl Group: This step involves the coupling of the morpholinopyridazinyl moiety with the piperazinyl intermediate under controlled conditions.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied as an inhibitor of BRG1, BRM, and PB1, which are involved in chromatin remodeling and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Methanone Cores
Fluorophenyl-Piperazine Derivatives
- 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS: 921230-83-3): Structure: Substitutes the pyridazinone-morpholine group with a 2-fluoropyridin-3-yl moiety. Properties: Molecular formula C₁₆H₁₅F₂N₃O, logP: ~3.3 (predicted).
- (4-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone (CAS: 333756-93-7): Structure: Features a tosyl (p-toluenesulfonyl) group instead of the pyridazinone-morpholine system. Properties: Molecular weight 362.42 g/mol, with increased hydrophobicity due to the sulfonyl group. Likely exhibits distinct pharmacokinetic profiles compared to the target compound .
Piperazine Derivatives with Heterocyclic Substituents
- (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1 in ): Structure: Replaces the pyridazinone-morpholine system with a 6-fluoroisoquinoline group. Properties: Higher molecular weight (418.09 g/mol) and logP due to the dichlorobenzyl group. This modification may enhance membrane permeability but reduce aqueous solubility .
- Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone (): Structure: Simplifies the substituent to a cyclopropyl group. Properties: Smaller molecular size (C₁₄H₁₆FN₃O) likely improves metabolic stability but diminishes target specificity compared to the morpholinylpyridazine-containing compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₂FN₅O₃ | 411.43 | Pyridazinone-morpholine | ~2.8 |
| 4-(4-FP)piperazin-1-yl | C₁₆H₁₅F₂N₃O | 327.31 | 2-Fluoropyridin-3-yl | ~3.3 |
| (4-FP){4-(4-MePhSO₂)piperazin-1-yl} | C₁₈H₁₉FN₂O₃S | 362.42 | Tosyl group | ~3.5 |
| Compound 1 () | C₂₁H₁₇Cl₂FN₂O | 418.09 | Dichlorobenzyl, fluoroisoquinoline | ~4.1 |
*logP values estimated using fragment-based methods.
Biological Activity
(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenyl group and a morpholinylpyridazine moiety, which may contribute to its interaction with biological targets. Its IUPAC name is 4-(4-fluorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Monoamine Oxidase Inhibition :
- Compounds with similar piperazine and pyridazine structures have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), critical enzymes in neurotransmitter metabolism. For instance, derivatives with similar scaffolds demonstrated significant inhibitory activity against MAO-B, with IC50 values as low as 0.013 µM .
- Antimicrobial Activity :
- Cytotoxic Effects :
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as MAO, inhibiting their activity and altering neurotransmitter levels.
- Receptor Modulation : It may also interact with various receptors involved in signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves coupling a fluorophenyl carbonyl chloride with a pre-functionalized piperazine-pyridazine intermediate. Key steps include:
- Piperazine Functionalization : Reacting 6-morpholin-4-ylpyridazine-3-carboxylic acid with piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Coupling Reaction : Adding 4-fluorobenzoyl chloride to the intermediate under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .
- Purification : Use flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol to achieve >98% purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; morpholine N-CH₂ at δ 3.6–3.8 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₄H₂₆FN₅O₂: 436.2041) ensures molecular integrity .
- X-ray Crystallography : Resolves piperazine-pyridazine dihedral angles (e.g., 45–55°), critical for conformational analysis .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against JAK2 or PI3Kγ) at 1–10 µM concentrations .
- Cellular Uptake : Measure intracellular accumulation in HEK293 cells via LC-MS/MS, normalizing to protein content .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor selectivity (e.g., serotonin vs. dopamine receptors) be resolved?
- Methodological Answer :
- Assay Optimization : Compare radioligand binding (³H-ketanserin for 5-HT₂A vs. ³H-spiperone for D₂) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .
- Data Table :
| Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 12 ± 2 | Radioligand | |
| D₂ | 450 ± 50 | Functional |
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Methodological Answer :
- Prodrug Design : Introduce acetyl-protected morpholine (e.g., morpholin-4-yl acetate) to reduce first-pass oxidation .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent PK studies to prolong half-life .
- Data Analysis : Compare AUC(0–24h) in Sprague-Dawley rats (control: 120 ng·h/mL; with inhibitor: 320 ng·h/mL) .
Q. How do substituent modifications (e.g., replacing morpholine with piperidine) affect target binding and off-target toxicity?
- Methodological Answer :
- SAR Studies : Synthesize analogs via reductive amination (NaBH₃CN, THF) and screen against kinase panels .
- Toxicity Profiling : Assess hepatotoxicity in HepG2 cells (LD₅₀: parent compound >100 µM; piperidine analog: 28 µM) .
- Data Table :
| Analog | JAK2 IC₅₀ (nM) | HepG2 LD₅₀ (µM) |
|---|---|---|
| Parent Compound | 15 | >100 |
| Piperidine Analog | 45 | 28 |
Key Notes for Experimental Design
- Contradictions in Evidence : Discrepancies in receptor affinity (e.g., 5-HT₂A vs. D₂) may arise from assay conditions (e.g., cell type, temperature) .
- Critical Parameters : Monitor reaction pH during coupling steps to avoid piperazine degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
